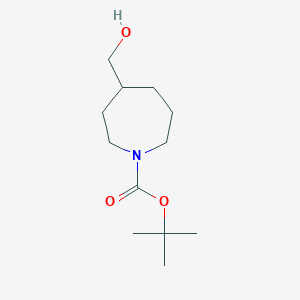

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUYBJHYEACLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Azepane Annexe: A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Introduction: The Rising Significance of the Azepane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogenous heterocycles, such as pyrrolidines and piperidines, are ubiquitous in drug candidates, the seven-membered azepane ring system has emerged as a comparatively underexplored yet highly valuable scaffold.[1] Its inherent conformational flexibility and larger spatial projection offer unique opportunities for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and accessing novel intellectual property. The strategic incorporation of the azepane motif can lead to compounds with enhanced biological activity and improved drug-like properties.[1]

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS No: 1065608-51-6) is a key building block in this endeavor.[2][3] The presence of a Boc-protected amine allows for its seamless integration into multi-step synthetic sequences, while the primary alcohol functionality serves as a versatile handle for further chemical elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of a robust and scalable synthetic pathway to this valuable intermediate. We will delve into the mechanistic underpinnings of the key transformations, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 1 , points towards the pivotal precursor, tert-butyl 4-oxoazepane-1-carboxylate, 2 . This strategy hinges on the well-established and highly chemoselective reduction of a ketone to a primary alcohol.

The primary advantage of this approach lies in the commercial availability and scalable synthesis of the azepan-4-one precursor 2 . A well-documented industrial process for the preparation of 2 involves the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.[4] This method is noted for its safety, cost-effectiveness, and convenience, making it an ideal starting point for a robust synthetic campaign.[4]

Part 1: Synthesis of the Key Precursor, tert-Butyl 4-oxoazepane-1-carboxylate

The synthesis of the azepan-4-one ring system is a critical first stage. While several methods exist for the construction of azepane rings, including photochemical dearomative ring expansion of nitroarenes, the ring expansion of a readily available piperidone precursor offers a more direct and scalable route for this specific target.[1][4]

The industrial synthesis of tert-butyl 4-oxoazepane-1-carboxylate is based on the reaction of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate. This reaction proceeds via a homologation mechanism, effectively inserting a carbon atom into the piperidine ring to form the desired seven-membered azepane.

This process has been successfully scaled to produce over 33 kg of the final product with a good overall yield, demonstrating its industrial viability.[4] For the purposes of this guide, we will consider tert-butyl 4-oxoazepane-1-carboxylate as a readily available starting material.

Part 2: The Core Transformation: Reduction of the Carbonyl Group

The conversion of the 4-oxoazepane to the 4-(hydroxymethyl)azepane is the central transformation in this synthesis. This requires the reduction of a ketone to a primary alcohol. A direct one-step reduction is not feasible. Therefore, a two-step sequence is necessary:

-

Carbonyl to Alkene Transformation: A Wittig reaction or a Horner-Wadsworth-Emmons reaction can be employed to convert the ketone into an exocyclic methylene group.

-

Alkene to Alcohol Transformation: The resulting alkene can then be converted to the primary alcohol via hydroboration-oxidation.

However, a more direct and commonly employed strategy involves the reduction of an ester functionality. This necessitates the conversion of the ketone to an ester, for instance, via a haloform reaction followed by esterification, or through a Reformatsky-type reaction. Once the corresponding ester, for example, tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate, is obtained, it can be reduced to the primary alcohol.

For the purpose of this guide, we will focus on the reduction of the ketone to a secondary alcohol, tert-butyl 4-hydroxyazepane-1-carboxylate, which is a closely related and valuable building block. The principles discussed are directly applicable to the reduction of an aldehyde intermediate, which would be formed in the process of reducing an ester.

Choice of Reducing Agent: A Mechanistic Perspective

The selection of the appropriate reducing agent is critical for the success of this transformation. The two most common hydride-based reducing agents in this context are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5]

-

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[6] It is capable of reducing aldehydes and ketones to their corresponding alcohols but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions.[5][6] This chemoselectivity is advantageous when other reducible functional groups are present in the molecule. The reaction is typically carried out in protic solvents like methanol or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent.[7] It readily reduces a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[7] Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and it reacts violently with protic solvents like water and alcohols.[7]

For the reduction of the ketone in tert-butyl 4-oxoazepane-1-carboxylate, sodium borohydride is the reagent of choice . Its ease of handling, safety profile, and sufficient reactivity for ketone reduction make it ideal for this transformation. The use of the more powerful LiAlH₄ would be unnecessary and introduce unnecessary hazards.[7]

Mechanism of Sodium Borohydride Reduction

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Introduction

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a bifunctional organic compound featuring a seven-membered azepane ring. This saturated heterocycle is N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups—a sterically hindered, acid-labile carbamate and a versatile primary alcohol—makes it a valuable and strategic building block in modern medicinal chemistry.

Its significance lies in its ability to introduce a flexible, non-aromatic, seven-membered ring scaffold into complex molecules. Such scaffolds are of increasing interest in drug discovery for their potential to access novel chemical space and improve pharmacokinetic properties. Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The azepane moiety can serve as a component of the linker connecting the two recognition ligands, influencing the molecule's conformation, solubility, and cell permeability.

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthetic considerations, and chemical reactivity of this compound, designed for researchers and scientists in drug development and synthetic chemistry.

Chemical Identity and Core Properties

Accurate identification and understanding of fundamental physicochemical properties are critical for the effective use of any chemical building block.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1065608-51-6[1] |

| Molecular Formula | C₁₂H₂₃NO₃[1][3] |

| Molecular Weight | 229.32 g/mol [1] |

| Monoisotopic Mass | 229.1678 Da[3] |

The molecule's properties, such as lipophilicity and polarity, are key predictors of its behavior in both reaction media and biological systems. These are summarized below.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | [3] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Note: TPSA value is based on the structurally analogous tert-butyl 4-hydroxyazepane-1-carboxylate.

Spectroscopic and Analytical Characterization

Structural verification is paramount to ensure the integrity of starting materials in a synthetic campaign. The following sections describe the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to the alcohol and carbamate moieties.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, broad | 3500 - 3200 |

| Alkyl (C-H) | Stretching | 2950 - 2850 |

| Carbamate (C=O) | Stretching | 1700 - 1670 |

| Alcohol (C-O) | Stretching | 1070 - 1030 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the conformational flexibility of the seven-membered azepane ring, the proton signals for the ring methylene groups are expected to be complex, likely appearing as broad multiplets.

Table 4: Predicted ¹H-NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.45 | Singlet | 9H |

| Azepane Ring Protons | 1.50 - 1.90 | Multiplet | ~7H |

| -CH₂-N(Boc)- | 3.20 - 3.50 | Multiplet | 4H |

| -CH₂-OH | ~3.55 | Doublet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Table 5: Predicted ¹³C-NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~28.5 |

| Azepane Ring Carbons | 30 - 48 |

| -C H₂-OH | ~65.0 |

| -C (CH₃)₃ | ~79.5 |

| N-C =O | ~155.8 |

Note: Predicted NMR shifts are estimations based on standard chemical shift tables and data from similar structures.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to be readily observed as protonated or sodiated adducts.

Table 6: Predicted m/z for Common Adducts

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₄NO₃⁺ | 230.1751 |

| [M+Na]⁺ | C₁₂H₂₃NNaO₃⁺ | 252.1570 |

Values are based on high-resolution mass spectrometry predictions.[3]

Synthesis and Purification

Synthetic Strategy

While multiple synthetic routes are possible, a common and efficient strategy involves the functionalization of a pre-formed azepane core. A plausible and scalable approach begins with the ring expansion of a commercially available piperidine derivative to form an azepan-4-one, followed by olefination and subsequent hydroboration-oxidation or reduction of a corresponding ester to yield the primary alcohol. A key precursor, tert-butyl 4-oxoazepane-1-carboxylate, can be prepared on a large scale via the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[9][10][11]

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Ester Reduction

This protocol describes the final step in the proposed synthesis, the reduction of an ester precursor to the target primary alcohol.

-

Reaction Setup: To a solution of tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 1 M NaOH solution, and then more water.

-

Extraction: Dilute the mixture with ethyl acetate and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Applications in Drug Discovery

Key Reactive Sites

The molecule's utility stems from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the primary alcohol.

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[12] It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to unmask the secondary amine.[13] This free amine can then participate in reactions such as amide bond formation, reductive amination, or alkylation.

-

Primary Alcohol: The hydroxymethyl group is a versatile handle for further elaboration. It can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using stronger oxidants such as Jones reagent (chromic acid).[14][15][16][17] Alternatively, it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or it can be used to form ether or ester linkages.

Caption: Key reaction pathways for the molecule's functional groups.

Role as a Medicinal Chemistry Building Block

The azepane ring provides a three-dimensional, flexible scaffold that can be advantageous for optimizing ligand-protein interactions. As a linker component in PROTACs, the choice of the linker is critical for dictating the distance and relative orientation between the target protein and the E3 ligase, which ultimately determines the efficiency of protein degradation.[18] This building block allows for the systematic exploration of linker space, enabling the synthesis of PROTAC libraries to identify candidates with optimal degradation activity.[1][19][20][21]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds provide a strong basis for safe handling procedures.

Table 7: GHS Hazard Information (Inferred from Analogs)

| Hazard Class | Statement | GHS Code |

|---|---|---|

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Source: Hazard information is based on GHS classifications for related azepane derivatives.[4]

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

Storage:

-

Store at room temperature in a dry, well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture absorption.

Conclusion

This compound is a highly valuable building block for drug discovery and development. Its well-defined reactive handles—an acid-labile Boc group and a versatile primary alcohol—provide synthetic chemists with orthogonal points for molecular elaboration. The incorporation of the flexible seven-membered azepane ring offers a strategic advantage for creating molecules with novel three-dimensional shapes, which is particularly relevant in the rational design of linkers for PROTACs and other complex therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile is essential for its effective application in the synthesis of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-butyl 4-Oxoazepane-1-carboxylate [oakwoodchemical.com]

- 11. appretech.com [appretech.com]

- 12. researchgate.net [researchgate.net]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 15. jackwestin.com [jackwestin.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. studymind.co.uk [studymind.co.uk]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Introduction

Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. As a derivative of the seven-membered azepane ring, its structural and conformational properties are of significant interest to researchers. The azepane scaffold is present in a number of biologically active compounds and approved drugs.[1] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, which can be critical for molecular recognition and biological activity.[2] This guide provides a comprehensive analysis of the synthesis, structural features, and conformational landscape of this compound, offering valuable insights for its application in the development of novel therapeutics.

Proposed Synthesis

A practical and scalable synthesis of this compound can be envisioned starting from the commercially available tert-butyl 4-oxoazepane-1-carboxylate. This synthetic approach involves a key reduction step to introduce the hydroxymethyl group.

Experimental Protocol: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Structural Analysis: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.

-

tert-Butyl Group: A sharp singlet integrating to nine protons is anticipated around δ 1.45 ppm, characteristic of the magnetically equivalent methyl protons of the Boc protecting group.

-

Hydroxymethyl Group: A doublet corresponding to the two protons of the -CH₂OH group is expected, likely in the range of δ 3.4-3.6 ppm. The coupling will be to the methine proton at the C4 position. The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Azepane Ring Protons: The protons on the seven-membered ring will present as a series of complex multiplets due to extensive spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C7) are expected to be deshielded by the electron-withdrawing carbamate group and appear in the δ 3.2-3.8 ppm range. The remaining ring protons (on C3, C4, C5, and C6) will likely resonate between δ 1.3 and 2.0 ppm.

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Boc) | ~155 | Characteristic of a carbamate carbonyl carbon. |

| Quaternary (Boc) | ~79 | The quaternary carbon of the tert-butyl group. |

| Methyl (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| C2, C7 (Azepane) | ~45-55 | Carbons adjacent to the nitrogen atom, deshielded by the carbamate. |

| C4 (Azepane) | ~35-45 | The methine carbon bearing the hydroxymethyl group. |

| C3, C5, C6 (Azepane) | ~25-35 | The remaining methylene carbons of the azepane ring. |

| Hydroxymethyl (-CH₂OH) | ~60-65 | The carbon of the primary alcohol, deshielded by the oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ range will correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group.

-

C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region will correspond to the C-O stretching vibration of the alcohol.

-

C-N Stretch: A moderate absorption around 1100-1300 cm⁻¹ can be attributed to the C-N stretching of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The expected monoisotopic mass of this compound (C₁₂H₂₃NO₃) is approximately 229.1678 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 230.1751.

-

Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). The loss of water (-18 Da) from the hydroxymethyl group is also a plausible fragmentation.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations.[2] The two most commonly discussed conformations are the chair and the boat forms, along with various twist-chair and twist-boat intermediates. The presence of bulky substituents, such as the N-Boc group and the 4-hydroxymethyl group, will significantly influence the conformational equilibrium.

Ring Puckering and Pseudorotation

The conformational landscape of cyclic molecules is often described by puckering parameters. For a seven-membered ring like azepane, the out-of-plane deviations of the ring atoms from a mean plane define its conformation.[3][4] The interconversion between different conformations often occurs through a process called pseudorotation, which involves concerted changes in the ring's torsional angles.[3]

Influence of Substituents

-

N-Boc Group: The bulky tert-butoxycarbonyl group attached to the nitrogen atom introduces significant steric hindrance. This will influence the puckering of the ring and may favor conformations that minimize steric interactions with the adjacent ring protons.

-

4-Hydroxymethyl Group: The hydroxymethyl substituent at the C4 position can exist in either an axial or equatorial-like orientation. The preference for one over the other will depend on the overall ring conformation and potential intramolecular hydrogen bonding interactions. Computational studies on related substituted azepanes have shown that the interplay of steric and electronic effects dictates the preferred conformation.[5]

Predicted Dominant Conformation

Based on the analysis of related substituted seven-membered rings, it is likely that this compound exists as a dynamic equilibrium of several chair and twist-chair conformations. The hydroxymethyl group would likely favor an equatorial-like position to minimize steric clashes with the rest of the ring. The exact energetic landscape and the dominant conformer can be more definitively determined through computational modeling (e.g., Density Functional Theory) and advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocols for Characterization

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the neat sample can be analyzed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization source of a mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Visualizations

Proposed Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, experimental protocols, and theoretical grounding. The CAS number for this compound is 1065608-51-6, and its molecular formula is C₁₂H₂₃NO₃.[1]

Introduction to the Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. For a molecule such as this compound, which possesses a flexible seven-membered azepane ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a hydroxymethyl substituent, NMR provides critical insights into the chemical environment of each proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra, correlating the observed chemical shifts, multiplicities, and coupling constants to the specific structural features of the molecule.

Molecular Structure and NMR Correlation

The structure of this compound presents several distinct regions for NMR analysis: the azepane ring protons, the methine proton at the 4-position, the methylene protons of the hydroxymethyl group, and the characteristic signals of the N-Boc protecting group.

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Azepane Ring Proton |

| 3.73 – 3.63 | m | 2H | -CH₂OH |

| 3.40 – 3.26 | m | 2H | Azepane Ring Protons |

| 1.99 – 1.73 | m | 4H | Azepane Ring Protons |

| 1.67 – 1.48 | m | 3H | Azepane Ring Protons |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | Azepane Ring Proton |

Table 1: ¹H NMR Spectral Data for this compound.[2]

Interpretation of the ¹H NMR Spectrum:

-

The tert-Butyl Group: A prominent singlet is observed at 1.46 ppm, integrating to nine protons. This is the characteristic signal for the three equivalent methyl groups of the tert-butyl moiety of the Boc protecting group.[2] The singlet nature arises from the absence of adjacent protons for spin-spin coupling.

-

The Hydroxymethyl Group: The two protons of the hydroxymethyl (-CH₂OH) group appear as a multiplet in the range of 3.73 – 3.63 ppm.[2] The multiplicity is due to coupling with the adjacent methine proton on the azepane ring.

-

Azepane Ring Protons: The protons on the seven-membered azepane ring give rise to a series of complex multiplets spanning from approximately 1.32 to 3.87 ppm.[2] This complexity is a result of extensive spin-spin coupling between adjacent non-equivalent protons and the conformational flexibility of the azepane ring. The protons on the carbons adjacent to the nitrogen atom are typically shifted downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum was acquired in CDCl₃ at 126 MHz. The chemical shifts are reported in ppm relative to the solvent signal (77.16 ppm).

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C=O (Boc) |

| 79.3 | -C (CH₃)₃ |

| 62.8 | -C H₂OH |

| 56.9 | Azepane Ring Carbon |

| 46.4 | Azepane Ring Carbon |

| 31.0 | Azepane Ring Carbon |

| 30.6 | Azepane Ring Carbon |

| 29.3 | Azepane Ring Carbon |

| 28.7 | -C(C H₃)₃ |

| 23.6 | Azepane Ring Carbon |

Table 2: ¹³C NMR Spectral Data for this compound.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 155.0 ppm corresponds to the carbonyl carbon of the Boc protecting group.[2] This downfield shift is characteristic of carbonyl carbons in carbamates.

-

Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed at 79.3 ppm.[2]

-

Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group appear at 28.7 ppm.[2]

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) resonates at 62.8 ppm, shifted downfield due to the attachment of the electronegative oxygen atom.[2]

-

Azepane Ring Carbons: The remaining signals between 23.6 and 56.9 ppm are assigned to the six carbons of the azepane ring.[2] The carbons adjacent to the nitrogen atom are expected to be the most downfield among this group.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.8 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR).[3]

NMR Data Acquisition

The following is a generalized set of parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

Figure 2: A generalized workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: -10 to 220 ppm

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and consistent picture of its molecular structure. The characteristic signals for the tert-butyl group, the hydroxymethyl substituent, and the complex pattern of the azepane ring protons are all readily identifiable and interpretable. This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectral data and interpretation to confirm its identity and purity.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its fragmentation pathways under electrospray ionization (ESI) conditions. By integrating established fragmentation mechanisms with practical experimental considerations, this guide serves as a robust resource for the structural characterization and analysis of this and structurally related molecules.

Introduction: The Significance of Structural Elucidation

This compound is a valuable synthetic intermediate, incorporating a seven-membered azepane ring, a primary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group. The azepane scaffold is a prevalent motif in a variety of pharmacologically active compounds.[1] The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of the amine functionality.[2] Accurate characterization of this molecule and its analogues by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development. This guide provides a detailed examination of its expected fragmentation patterns, offering a predictive framework for interpreting mass spectral data.

Experimental Approach: A Validated Workflow

The analysis of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS) with an electrospray ionization (ESI) source. Positive ion mode is generally preferred due to the basicity of the nitrogen atom, which is readily protonated.

Sample Preparation and LC-MS Parameters

A standardized protocol for the analysis of this compound is outlined below. This protocol is designed to ensure reproducible and high-quality data.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Dissolve the analyte in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Acquisition Mode: Full scan (m/z 50-500) and tandem MS (MS/MS) of the protonated molecule.

-

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation of protonated this compound, [M+H]⁺, is driven by the presence of the readily cleavable Boc group and the azepane ring structure. The molecular formula of the compound is C₁₂H₂₃NO₃, with a monoisotopic mass of 229.1678 g/mol .[3][4] Therefore, the protonated molecule [M+H]⁺ will have an m/z of 230.1751.

The Signature Loss of the Boc Group

The most characteristic fragmentation pathway for N-Boc protected amines involves the loss of the Boc group. This can occur through two primary mechanisms:

-

Loss of isobutylene (C₄H₈, 56 Da): This is a facile process that often occurs even at low collision energies.[5] It proceeds through a six-membered ring transition state, resulting in the formation of a carbamic acid intermediate.

-

Loss of the entire Boc group (C₅H₉O₂, 101 Da): This involves the cleavage of the N-C bond of the carbamate.

-

Consecutive loss of isobutylene and carbon dioxide: The carbamic acid intermediate formed after the loss of isobutylene is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the deprotected amine. The total mass loss is 100 Da.[6]

Azepane Ring Fragmentation

Following the removal of the Boc group, the resulting protonated 4-(hydroxymethyl)azepane can undergo further fragmentation. The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This can lead to ring-opening and subsequent losses of small neutral molecules.

Proposed Fragmentation Pathway

Based on established fragmentation principles, a plausible fragmentation pathway for protonated this compound is proposed below.

Caption: Proposed fragmentation pathway of protonated this compound.

Tabulated Fragmentation Data

The expected major fragment ions and their corresponding neutral losses are summarized in the table below.

| m/z (calculated) | Proposed Formula | Neutral Loss | Description |

| 230.1751 | [C₁₂H₂₄NO₃]⁺ | - | Protonated Molecule |

| 174.1125 | [C₈H₁₆NO₃]⁺ | C₄H₈ (56.0626 Da) | Loss of isobutylene |

| 130.1226 | [C₇H₁₆NO]⁺ | C₅H₈O₂ (100.0524 Da) | Loss of isobutylene and CO₂ (Deprotected amine) |

| 112.1121 | [C₇H₁₄N]⁺ | H₂O (18.0106 Da) from m/z 130 | Loss of water from the deprotected amine |

| 86.0964 | [C₅H₁₂N]⁺ | C₂H₄O (44.0262 Da) from m/z 130 | Ring fragmentation after deprotection |

Practical Implications and Troubleshooting

In-Source Fragmentation

It is important to note that the loss of the Boc group, particularly the loss of isobutylene, can sometimes occur in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or in-source collision-induced dissociation (IS-CID).[9] This can lead to the observation of the deprotected amine even in the full scan mass spectrum. To minimize in-source fragmentation, it is advisable to use gentle source conditions, such as lower cone voltages.

Avoiding Unwanted Deprotection

The Boc group is known to be labile under acidic conditions.[10] While the use of 0.1% formic acid in the mobile phase is generally well-tolerated, prolonged exposure to stronger acids or high temperatures can cause deprotection of the analyte before it reaches the mass spectrometer. If unexpected deprotection is observed, consider using a mobile phase with a lower acid concentration or a different acidic modifier.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by the predictable loss of the Boc protecting group, followed by fragmentation of the azepane ring. A thorough understanding of these fragmentation pathways is essential for the confident identification and structural elucidation of this compound and its derivatives. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers engaged in the analysis of N-Boc protected heterocyclic compounds. By applying these principles, scientists can leverage the power of mass spectrometry to accelerate their research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate CAS number and chemical identifiers

An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical identifiers, physicochemical properties, and established synthesis methodologies, explaining the causality behind key experimental choices. Furthermore, this guide explores its critical applications, particularly as a versatile scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize and utilize this valuable compound.

Core Chemical Identity and Physicochemical Properties

This compound is a saturated, seven-membered heterocyclic compound. The structure features an azepane ring, which has gained significant attention in drug discovery for its ability to provide three-dimensional diversity and explore novel chemical space.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a standard acid-labile protecting group that facilitates selective reactions at other positions. The key functional group is the primary alcohol (-CH₂OH) at the 4-position, which serves as a crucial synthetic handle for further elaboration and conjugation. It is classified as a Protein Degrader Building Block, highlighting its utility in constructing bifunctional molecules for targeted protein degradation.[2]

All quantitative data and chemical identifiers are summarized in the table below for ease of reference.

| Identifier | Value | Source(s) |

| CAS Number | 1065608-51-6 | [2][3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |

| Molecular Weight | 229.32 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CO | [4] |

| InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | [4] |

| InChIKey | CMUYBJHYEACLSY-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.5 | [4] |

| Purity Specification | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis Pathway and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound originates from its ketone analog, tert-butyl 4-oxoazepane-1-carboxylate. This precursor is a valuable intermediate for many pharmaceutical products and can be prepared on a large scale.[5] The overall strategy involves a two-stage process: first, the formation of the Boc-protected azepane ketone, followed by a selective reduction of the ketone to the primary alcohol.

Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

An established industrial method for synthesizing the azepane ring system involves the ring expansion of a corresponding piperidone derivative.[5] This process is efficient and avoids the need for purification of intermediates, making it cost-effective and convenient for large-scale production.[5]

Stage 2: Selective Reduction to the Target Alcohol

The conversion of the ketone to the hydroxymethyl group is achieved via a standard carbonyl reduction.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a laboratory setting. Its selection is based on the following principles:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce the carbamate (ester) functionality of the Boc-protecting group, ensuring the integrity of the core structure.

-

Operational Simplicity: The reaction can be run in standard alcoholic solvents (like methanol or ethanol) at ambient temperature, and the workup procedure is straightforward.

-

Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle.

The workflow for this synthesis is visualized below.

Caption: Synthetic workflow from piperidone precursor to the target alcohol.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for medicinal chemists. Its utility stems from the combination of a conformationally flexible saturated ring, a protected nitrogen for controlled derivatization, and a reactive hydroxyl group for linker attachment.

-

Scaffold for Novel Therapeutics: The azepane core is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs.[1] It provides a non-planar, three-dimensional structure that can improve physicochemical properties and enable novel interactions with biological targets. This compound serves as an excellent starting point for synthesizing libraries of azepane derivatives to explore structure-activity relationships (SAR).[1]

-

PROTAC and Molecular Glue Development: As a designated "Protein Degrader Building Block," its primary application is in the synthesis of PROTACs.[2] The hydroxymethyl group is a convenient attachment point for linkers that connect the azepane moiety (often part of an E3 ligase binder) to a warhead that binds to a target protein.

-

Neuropharmacology: Fused and substituted azepanes have shown potent neuropharmacological activity.[6] This building block can be used to synthesize novel chiral bicyclic azepanes and other analogs for screening against central nervous system (CNS) targets.[6]

The relationship between the molecule's structure and its applications is illustrated below.

Caption: Relationship between molecular features and key applications.

Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and validation of this compound from its ketone precursor.

Protocol: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Stain: Potassium permanganate (KMnO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Rationale: Cooling controls the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.

-

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes.

-

Rationale: Portion-wise addition is crucial for safety and temperature control. A molar excess of NaBH₄ ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting ketone. Visualize with a KMnO₄ stain, which will actively stain the alcohol product.

-

Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄. Stir for 15 minutes until gas evolution ceases.

-

Workup & Extraction: a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers and wash sequentially with water (1x) and brine (1x).

-

Rationale: The washing steps remove inorganic salts and residual water, purifying the crude product.

-

-

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alcohol.

Validation and Characterization

To ensure the identity and purity of the final compound, the following analytical techniques are essential:

-

¹H and ¹³C NMR: Confirms the molecular structure. Expect the disappearance of the ketone signal in ¹³C NMR and the appearance of new signals corresponding to the -CH₂OH group and the adjacent CH proton in ¹H NMR.

-

Mass Spectrometry (MS): Verifies the molecular weight. For ESI-MS, expect to see the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight (229.32 g/mol ).[4]

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound (typically >97%).

Conclusion

This compound is a cornerstone building block for contemporary drug discovery. Its well-defined chemical properties, accessible synthesis, and versatile functional handles make it an indispensable tool for medicinal chemists. This guide has provided the core technical information, a robust synthesis protocol, and an overview of its critical applications, empowering research professionals to leverage this compound in the design and creation of next-generation therapeutics.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Determining the Organic Solvent Solubility of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in organic solvents is a critical, yet often unreported, parameter essential for optimizing reaction conditions, developing robust purification strategies, and enabling downstream formulation activities. This technical guide provides a comprehensive framework for researchers to systematically evaluate and understand the solubility of this compound. It moves beyond theoretical principles to offer a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, enabling scientists to generate reliable, application-specific data for accelerating drug development timelines.

Introduction: The Strategic Importance of Solubility Data

In the landscape of drug discovery and development, process efficiency and reproducibility are paramount. Intermediates like this compound, a key component in the synthesis of complex molecules such as kinase inhibitors and other targeted therapies, are often handled in significant quantities.[1] The selection of an appropriate solvent is one of the most fundamental decisions in process chemistry. Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in purification and isolation.

Conversely, well-characterized solubility data empowers the scientist to:

-

Optimize Reaction Design: Select a solvent that ensures all reactants remain in a single phase, promoting optimal reaction rates and minimizing side-product formation.

-

Develop Efficient Crystallization Protocols: Identify suitable solvent/anti-solvent systems for purification, controlling crystal morphology and purity.

-

Streamline Workflows: Avoid process delays caused by unexpected precipitation or handling difficulties.

This guide provides the theoretical context and a practical, executable methodology to determine this crucial data.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a molecule is dictated by its structure. A detailed analysis of this compound provides a strong basis for making informed predictions and selecting an appropriate range of solvents for screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| CAS Number | 176977-88-9 | |

| Hydrogen Bond Donors | 1 (from -OH group) | [2] |

| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens) | [2] |

| Predicted XLogP3 | 1.5 | [4] |

The molecule's structure presents distinct regions of varying polarity:

-

Nonpolar Regions: The bulky tert-butyl group and the aliphatic azepane ring are lipophilic, favoring interactions with nonpolar solvents.

-

Polar, Aprotic Regions: The carbamate carbonyl group (C=O) acts as a strong hydrogen bond acceptor.

-

Polar, Protic Regions: The primary alcohol (-CH₂OH) is the most significant feature, capable of both donating and accepting hydrogen bonds.

This amphiphilic nature suggests that the compound will exhibit nuanced solubility. The general principle of "like dissolves like" predicts that solvents capable of engaging in hydrogen bonding and accommodating both polar and nonpolar moieties will be most effective.[5][6] Therefore, we can anticipate high solubility in alcohols (Methanol, Ethanol), and polar aprotic solvents (THF, Acetone, Ethyl Acetate, DCM), with moderate to low solubility in purely nonpolar solvents like Hexane.

Caption: Molecular interactions driving solubility.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

To obtain definitive, quantitative data, the thermodynamic equilibrium solubility must be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[7][8] The shake-flask method is the gold standard for this measurement due to its reliability and directness.[9]

Materials & Equipment

-

Solute: this compound (purity >97%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Positive displacement pipette or calibrated gas-tight syringe

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Quantification instrument (e.g., HPLC-UV, UPLC-MS, or a calibrated gravimetric setup with a vacuum oven)

-

Step-by-Step Procedure

This protocol is designed as a self-validating system. By ensuring an excess of solid remains and that equilibrium is reached, the resulting measurement is, by definition, the true thermodynamic solubility.

-

Preparation (n=3 for each solvent):

-

Accurately weigh approximately 20-30 mg of the compound into a tared glass vial. Record the mass precisely.

-

Causality Check: Starting with a known excess of solid is crucial. If all the solid dissolves, the experiment only indicates that the solubility is greater than the concentration prepared, not the actual value.

-

-

Solvent Addition:

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial. This creates a slurry.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the slurries to equilibrate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transitions, 48-72 hours is recommended to ensure true equilibrium is reached.[9][10]

-

Trustworthiness Check: Equilibrium is confirmed when samples taken at different long time points (e.g., 24h and 48h) yield the same concentration value.[7]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

-

To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vials at the equilibration temperature for 10-15 minutes.

-

Causality Check: Inadequate separation is the most common source of error, leading to an overestimation of solubility due to suspended solid particles.

-

-

Sample Analysis (Quantification):

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask/autosampler vial (for chromatographic analysis).

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Calculate the mass of the dissolved solid. Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL).

-

-

Chromatographic Method (e.g., HPLC-UV):

-

Prepare a multi-point calibration curve of the compound in the same solvent.

-

Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.

-

Quantify the concentration against the standard curve and multiply by the dilution factor to determine the original concentration in the saturated solution.

-

-

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Application

The quantitative data generated from this protocol should be compiled into a clear, comparative table.

Table 2: Example Solubility Data Summary (Hypothetical)

| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Qualitative Descriptor |

| Polar Protic | Methanol | 5.1 | > 200 | Very Soluble |

| Isopropanol | 3.9 | 150 | Freely Soluble | |

| Polar Aprotic | Acetonitrile | 5.8 | 85 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 200 | Very Soluble | |

| Ethyl Acetate | 4.4 | 120 | Freely Soluble | |

| Dichloromethane | 3.1 | > 200 | Very Soluble | |

| Nonpolar | Toluene | 2.4 | 25 | Sparingly Soluble |

| Heptane | 0.1 | < 1 | Insoluble |

This data directly informs practical decisions:

-

For a reaction, THF or DCM would be excellent choices, ensuring high concentrations can be achieved.

-

For purification by crystallization, a system like Toluene/Heptane could be ideal, where the compound is sparingly soluble in the primary solvent and insoluble in the anti-solvent (Heptane), allowing for high recovery upon cooling or addition of the anti-solvent.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate: Theoretical Foundations and Experimental Considerations

For correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS No: 1065608-51-6), a heterocyclic building block with significant potential in medicinal chemistry and drug development, particularly as a component in protein degrader building blocks.[1][2] This document delineates the compound's theoretical and predicted physicochemical and spectroscopic properties, juxtaposed with the current landscape of available experimental data. A detailed, field-proven protocol for its synthesis via the reduction of its ketone precursor is presented, emphasizing the causal relationships behind procedural steps to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical insights into the effective utilization of this versatile azepane derivative.

Introduction and Scientific Context

The azepane scaffold is a privileged seven-membered heterocyclic motif increasingly incorporated into novel therapeutic agents due to its conformational flexibility, which allows for improved binding to biological targets. The introduction of a C4-hydroxymethyl substituent, combined with the synthetically versatile N-Boc protecting group, renders this compound a valuable intermediate for library synthesis and lead optimization. Its utility is particularly noted in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.[1] Understanding the fundamental properties of this molecule is therefore paramount for its effective application in complex synthetic campaigns. This guide aims to consolidate the known theoretical data and provide a practical framework for its synthesis and characterization, while also highlighting the current gaps in experimentally verified information.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a saturated seven-membered azepane ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a hydroxymethyl substituent at the C4 position.

Figure 1: Chemical structure of this compound.

Theoretical vs. Experimental Data

A significant portion of the available data for this compound is theoretical, derived from computational models. As of the date of this publication, key experimental physical properties such as melting point and boiling point have not been reported in the literature and are listed as "N/A" by many chemical suppliers.[2] This underscores the importance of in-lab characterization upon synthesis or acquisition.

| Property | Theoretical/Predicted Value | Experimental Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | 229.32 g/mol | [1] |

| Monoisotopic Mass | 229.1678 Da | Not Available | [3] |

| CAS Number | 1065608-51-6 | 1065608-51-6 | [1] |

| XlogP | 1.5 | Not Available | [3] |

| Melting Point | Not Available | Not Available | [2] |

| Boiling Point | Not Available | Not Available | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Not Quantified | - |

Table 1: Summary of Physicochemical Properties.

Spectroscopic Properties: A Predictive Analysis

In the absence of publicly available experimental spectra, this section provides a detailed prediction of the expected spectroscopic signatures for this compound based on established principles of NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark for researchers performing characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the conformational flexibility of the seven-membered ring and potential diastereotopicity of the methylene protons.

-

~3.4-3.2 ppm (multiplet): Protons on the carbons alpha to the nitrogen of the azepane ring.

-

~3.5 ppm (doublet): Protons of the hydroxymethyl group (-CH₂OH).

-

~1.8-1.4 ppm (multiplet): Protons on the remaining carbons of the azepane ring.

-

1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

Broad singlet: The hydroxyl proton (-OH), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum is anticipated to show distinct signals for each of the non-equivalent carbon atoms.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~79 ppm: Quaternary carbon of the tert-butyl group.

-

~65 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

-

~45-30 ppm: Carbons of the azepane ring.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its key functional groups.

-

Broad band at ~3400 cm⁻¹: O-H stretching of the hydroxyl group.

-

Sharp bands at ~2950-2850 cm⁻¹: C-H stretching of the aliphatic carbons.

-

Strong, sharp band at ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

Bands at ~1470-1450 cm⁻¹: C-H bending vibrations.

-

Band at ~1170 cm⁻¹: C-O stretching of the ester-like Boc group.

-

Band at ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectral analysis is expected to show the molecular ion and characteristic fragmentation patterns. PubChem provides predicted mass-to-charge ratios for common adducts.[3]

-

[M+H]⁺: Predicted at m/z 230.17508.

-

[M+Na]⁺: Predicted at m/z 252.15702.

-

Fragmentation: A prominent loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc protector is a hallmark fragmentation pathway for N-Boc protected compounds.

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. The precursor ketone can be synthesized via a ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[4]

Figure 2: Experimental workflow for the synthesis of the target compound.

Materials and Reagents

-

tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Hexanes (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate. Dissolve the ketone in methanol (approximately 0.1 M concentration).

-

Rationale: Methanol is a suitable protic solvent for NaBH₄ reductions, as the reagent is stable enough to not react violently, unlike stronger hydrides such as LiAlH₄.[5]

-

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes.

-

Rationale: Portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil or a white solid.

Safety and Handling

While specific hazard data for the title compound is limited, related azepane derivatives are known to cause skin and eye irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]

Conclusion

This compound is a valuable building block in modern medicinal chemistry. While a substantial amount of its characterization data is currently theoretical, this guide provides a robust framework for its synthesis and predictive analysis of its spectroscopic properties. The presented protocols are designed to be self-validating, ensuring that researchers can confidently produce and characterize this compound. As the use of this and similar scaffolds continues to grow, it is anticipated that more comprehensive experimental data will become available, further solidifying its role in the development of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]

- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

The Azepane Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract